

picoxystrobin comparative study triazole fungicides

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Compound Focus: Picoxystrobin

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Efficacy and Physiological Effects Comparison

The table below compares the fungicidal performance and plant physiological effects of **picoxystrobin** (a strobilurin) and triazole fungicides, based on field and in vitro studies.

| Aspect | Picoxystrobin (Strobilurin) | Triazole Fungicides | Experimental Context & Results |
|-------------------------|---|---|---|
| Primary Mode of Action | Inhibits mitochondrial respiration by binding to the Quinone outside (QoI) site of cytochrome bc1 complex (Complex III) [1] [2]. | Inhibits the demethylation of lanosterol (a precursor to ergosterol) by targeting CYP51 (lanosterol 14 α -demethylase) [3] [2]. | Biochemical assays and molecular docking confirm these distinct target sites [3] [1]. |
| Disease Control & Yield | Reduces disease levels, increases yield, and improves Thousand Grain Weight (TKW) in winter wheat [4]. | Effective against a broad spectrum of fungal pathogens; novel derivatives show very high activity (EC ₅₀ values as low as 0.12 mg/L against <i>S. sclerotiorum</i>) [3] [4]. | Field trials showed that adding picoxystrobin to a triazole program provided consistent benefits in disease control and yield components [4]. |

| Aspect | Picoxystrobin (Strobilurin) | Triazole Fungicides | Experimental Context & Results |
|-------------------------------------|--|---|---|
| Physiological "Green Effect" | Delays senescence of the flag leaf, extending the green leaf area duration [4]. | The specific "green effect" is more characteristic of strobilurins; effect is less pronounced or different. | In wheat, the extension of green leaf area by strobilurins is linked to increased biomass production and grain yield [5] [4]. |
| Resistance Concerns | Target-site resistance (e.g., G143A mutation) is a known issue for QoI fungicides [5]. | Pathogen resistance development is a known challenge, driving the search for new, more effective derivatives [3] [5]. | For tan spot in wheat, some <i>P. tritici-repentis</i> strains show reduced sensitivity to strobilurins and some triazoles [5]. |

Synergy in Combination and Novel Formulations

Research indicates that the most effective disease management strategies often involve combining different fungicide groups.

- **Enhanced Efficacy:** Field studies on wheat tan spot found that mixtures of **triazole + strobilurin (TS)** or **triazole + strobilurin + carboxamide (TSC)** applied with high nitrogen doses provided the most efficient disease control [5]. These combinations not only controlled the pathogen but also led to significant improvements in green leaf area, biomass production (+29.3% for TSC), and grain yield (+15.8% for TSC) [5].
- **Novel Triazole Derivatives:** To combat resistance, new 1,2,4-triazole derivatives incorporating **oxime ether and phenoxy pyridine** moieties have been synthesized. Some of these new compounds, such as **5b2**, exhibit exceptional antifungal activity (EC₅₀ of 0.12 mg/L), which is comparable to or even surpasses that of commercial triazoles like difenoconazole [3].

Resistance and Toxicity Profiles

Understanding the limitations and risks of each fungicide class is crucial for their sustainable use.

| Consideration | Picoxystrobin (Strobilurin) | Triazole Fungicides |
|----------------------------------|--|--|
| Resistance Risk | High risk due to single-site activity. The G143A mutation confers resistance in pathogens like <i>Pyrenophora tritici-repentis</i> [5]. | Resistance development is a major concern, prompting the development of new formulations to combat resistant pathogens [3] [5]. |
| Non-Target & Toxicity | A cell-based study identified picoxystrobin as a potential developmental toxicant by inhibiting human neural crest cell (NCC) migration, a critical neurodevelopmental process [1]. | Generally, introducing a pyridine moiety can help reduce toxicity and improve selectivity [3]. Some triazole formulations can cause phytotoxicity in susceptible plants, which can be mitigated with specific solvent and surfactant mixtures [6]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a summary of key methodological details from the cited literature.

1. In Vitro Antifungal Activity Assay (Novel Triazole Derivatives) [3]

- **Objective:** To evaluate the fungicidal activity of newly synthesized 1,2,4-triazole compounds.
- **Pathogens:** Tested against eight phytopathogenic fungi, including *S. sclerotiorum*, *P. infestans*, *R. solani*, and *B. cinerea*.
- **Method:** The **mycelium growth rate method** was used. Compounds were tested at a standard concentration (50 mg/L), and the percentage inhibition of mycelial growth was calculated. For highly active compounds, the **effective concentration for 50% inhibition (EC₅₀)** was determined.
- **Control:** The commercial triazole fungicide **difenoconazole** was used as a positive control.

2. Field Trial on Wheat (Fungicide and Nitrogen Interaction) [5]

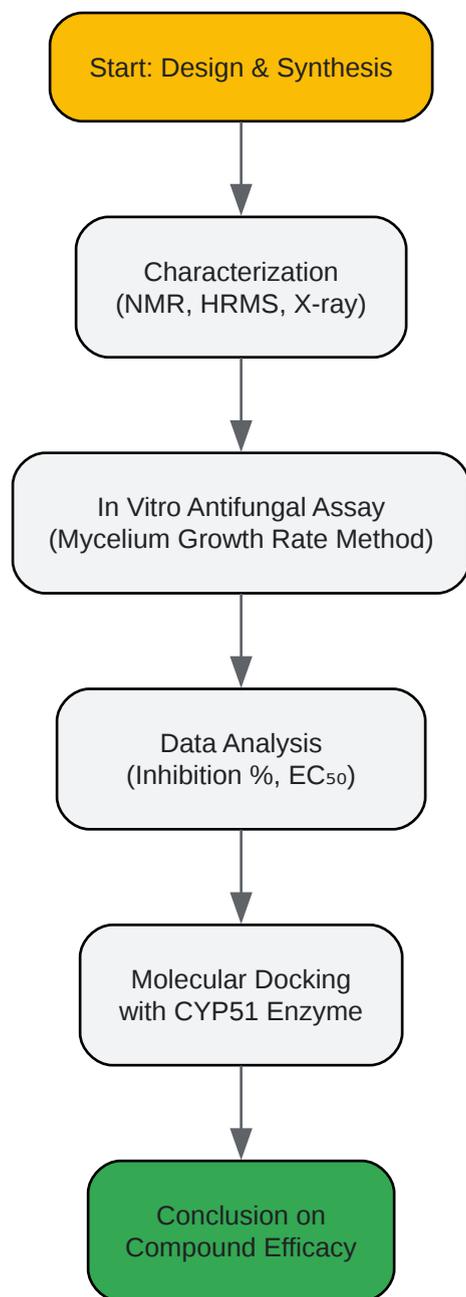
- **Objective:** To determine the combined effect of fungicide mixtures and nitrogen rates on tan spot control, green leaf area, biomass, and yield.
- **Design:** A field study over two crop cycles with a factorial design.
 - **Fungicide Treatments:** (1) Untreated control; (2) TS - epoxiconazole (triazole) + pyraclostrobin (strobilurin); (3) TSC - fluxapyroxad (carboxamide) + epoxiconazole + pyraclostrobin.
 - **Nitrogen Treatments:** 0, 70, and 140 kg N ha⁻¹.

- **Measurements:** Disease severity, **Green Leaf Area Index (GLAI)**, SPAD index (chlorophyll content), aboveground biomass dynamics, and yield components (grains per spike, thousand-kernel weight, grain yield).

3. Molecular Docking (Binding Mode to Target Enzyme) [3]

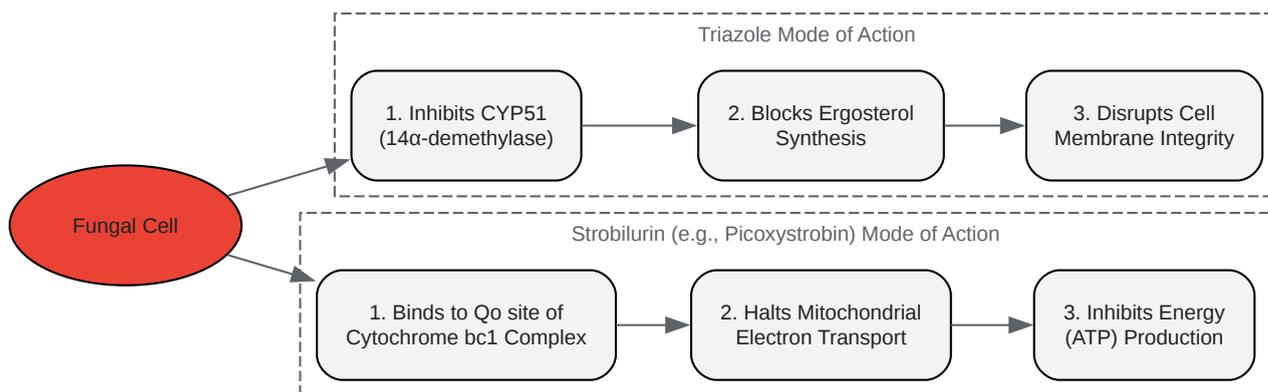
- **Objective:** To disclose the possible binding modes of the target compounds with the CYP51 enzyme.
- **Method: Homology modeling** was used to generate a structure of the target enzyme (*SsCYP51*). The synthesized compounds (**5a4** and **5b2**) were then docked into the active site to predict their binding interactions and affinity.

The diagrams below illustrate the core experimental workflow for evaluating novel triazole derivatives and the distinct mechanisms of action for these fungicide classes.



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Experimental Workflow for Novel Triazole Derivatives [3]



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Distinct Mechanisms of Action of Triazoles and Strobilurins [3] [1] [2]

Key Takeaways for Research and Development

- **Novel Triazole Derivatives** show promising broad-spectrum and high-potency antifungal activity, often outperforming conventional triazoles and providing new options to combat resistance [3].
- **Combination Products** (e.g., triazole + strobilurin + carboxamide) are currently the most effective strategy in field applications, enhancing disease control, improving crop physiology, and boosting yield [5].
- **Distinct but Complementary MoAs** mean that strobilurins and triazoles can be effectively paired to create robust resistance management strategies [3] [2].
- **Consider Non-Target Effects** in early development phases. While reducing phytotoxicity is a focus for triazoles [6], strobilurins like **picoxystrobin** require careful assessment for potential developmental toxicity [1].

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